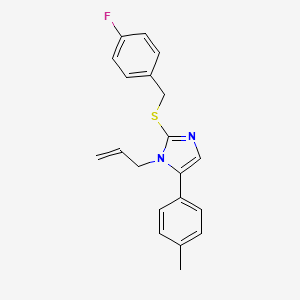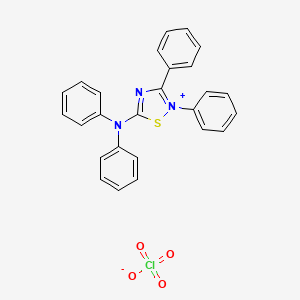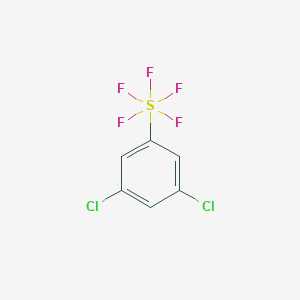
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a bromophenyl group, a carbamoylamino group, a cyanocyclobutyl group, and a methylpropanamide backbone, making it a molecule of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Bromination: Introduction of the bromine atom to the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Carbamoylamino Group: Reaction of an amine with an isocyanate to form the carbamoylamino group.
Cyclobutyl Group Introduction: Formation of the cyanocyclobutyl group through a cyclization reaction, often involving a nitrile precursor.
Amide Formation: Coupling of the intermediate with a methylpropanamide derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) under appropriate conditions.
Major Products
Oxidation: Formation of this compound phenol derivatives.
Reduction: Formation of 3-(3-aminophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-chlorophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide
- 3-(3-fluorophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide
- 3-(3-iodophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide
Uniqueness
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific halogen bonding interactions, potentially enhancing its binding affinity to certain molecular targets.
Propiedades
IUPAC Name |
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O2/c1-21(16(10-18)6-3-7-16)14(22)9-13(20-15(19)23)11-4-2-5-12(17)8-11/h2,4-5,8,13H,3,6-7,9H2,1H3,(H3,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOUBJZDGXVEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC(C1=CC(=CC=C1)Br)NC(=O)N)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2861361.png)






![2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B2861370.png)
![N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2861371.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2861377.png)

![6-(2,5-dimethylthiophen-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2861381.png)

